molecular formula C25H29ClFN7O2 B12960724 2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

Cat. No.: B12960724
M. Wt: 514.0 g/mol
InChI Key: LIQZKLKAIKZIJB-UHFFFAOYSA-N
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Description

Table 1: Predicted Bond Geometry Based on Structural Analogs

Bond Type Length (Å) Angle (°) Source Compound
C=O (amide) 1.22–1.24 120–125 N-Benzylbenzamide
C-N (pyrimidine) 1.33–1.35 117–119 5-Chloro-N-(5-chloro-pyridin-2-yl)
C-F (fluoroethoxy) 1.34–1.36 109.5 Benzamide derivatives
N-H (amine) 1.01–1.02 107–110 Substituted benzamides

The pyrrolidine ring likely adopts a twisted conformation to minimize steric clash between the methylamino group and adjacent substituents. Molecular modeling suggests a dihedral angle of 35–40° between the pyrimidine and benzamide planes, optimizing π-π stacking potential.

Comparative Analysis with Structurally Related Benzamide Derivatives

Table 2: Structural Comparison with Key Benzamide Analogues

Compound Molecular Formula Key Functional Groups Hydrogen Bond Donors/Acceptors
Target Compound C₂₆H₂₈ClFN₈O₂ Amide, amines, ether, chloro, fluoro 6 donors / 8 acceptors
N-Benzylbenzamide C₁₄H₁₃NO Amide, benzyl 1 donor / 2 acceptors
5-Chloro-N-(5-chloro-pyridin-2-yl) C₂₁H₁₈Cl₂N₄O₂ Amide, pyridine, chloro 3 donors / 5 acceptors
2-Propoxy-N-(2-pyrrolidinylethyl) C₁₆H₂₄N₂O₂ Amide, pyrrolidine, ether 2 donors / 4 acceptors

Notable distinctions include:

  • Halogen Diversity : The target compound incorporates chlorine and fluorine , unlike the chloro-only analog in , enhancing electronegativity gradients.
  • Heterocyclic Complexity : The pyrimidine-pyrrolidine system creates a larger conjugated framework compared to simpler benzamides like or , potentially influencing solubility and target binding.
  • Hydrogen Bond Capacity : With 6 donors and 8 acceptors , the target exceeds typical benzamides (e.g., 1–3 donors in ), suggesting stronger intermolecular interactions.

Properties

Molecular Formula

C25H29ClFN7O2

Molecular Weight

514.0 g/mol

IUPAC Name

2-[[5-chloro-2-[2-(2-fluoroethoxy)-4-[3-(methylamino)pyrrolidin-1-yl]anilino]pyrimidin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C25H29ClFN7O2/c1-28-16-9-11-34(15-16)17-7-8-21(22(13-17)36-12-10-27)32-25-30-14-19(26)23(33-25)31-20-6-4-3-5-18(20)24(35)29-2/h3-8,13-14,16,28H,9-12,15H2,1-2H3,(H,29,35)(H2,30,31,32,33)

InChI Key

LIQZKLKAIKZIJB-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OCCF

Origin of Product

United States

Preparation Methods

Preparation of the Pyrimidine Core with Chloro Substitution

  • Starting from 2,4-dichloro-5-substituted pyrimidines, selective nucleophilic aromatic substitution is performed.
  • Reaction conditions often involve polar aprotic solvents or mixed solvent systems (e.g., tert-butanol/dichloroethane) at low temperatures (around 0–5 °C) to control regioselectivity.
  • Lewis acids such as zinc bromide (ZnBr2) may be used to activate the pyrimidine ring toward nucleophilic attack.
  • Amines such as 4-amino-N-methylbenzamide are introduced to replace one chloro substituent, forming the amino-pyrimidine intermediate.
  • Typical reaction times range from several hours to overnight at room temperature to ensure complete conversion.
  • Yields for this step are moderate, around 40%, reflecting the complexity of the substitution and purification challenges.

Coupling with N-Methylbenzamide

  • The final coupling step involves formation of the amide bond between the amino-substituted pyrimidine intermediate and N-methylbenzamide.
  • This can be achieved by:
    • Direct amidation using activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides).
    • Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of bases.
  • Reaction temperatures are controlled between 0–25 °C to avoid side reactions.
  • The product is isolated by filtration, washing, and drying, often yielding a crystalline solid with high purity.

Purification and Characterization

  • The crude product is purified by silica gel chromatography using gradients of methanol/dichloromethane or similar solvent systems.
  • Final trituration with water or aqueous solvents removes inorganic salts and impurities.
  • Characterization includes LC-MS, NMR (1H and 13C), and melting point determination to confirm structure and purity.

Representative Data Table of Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 Nucleophilic aromatic substitution 2,4-dichloro-5-substituted pyrimidine, ZnBr2, amine 0–5 20 hours ~40 Use of ZnBr2 enhances reactivity
2 Alkylation and amination Fluoroethoxy alkylation, reductive amination 25–60 Several hours Variable Multi-step synthesis of phenyl amine
3 Amine coupling to pyrimidine Triethylamine, mild heating 25–50 4–12 hours 50–70 Base facilitates substitution
4 Amide bond formation Acid chloride or coupling reagent, base 0–25 4–5 hours 65–70 Controlled temperature to avoid side reactions
5 Purification Silica gel chromatography, trituration Ambient - - Ensures high purity

Detailed Research Findings and Notes

  • The use of zinc bromide as a Lewis acid catalyst in the substitution of pyrimidine chlorides is critical for regioselectivity and yield improvement.
  • The fluoroethoxy group introduction requires careful handling of fluorinated reagents to avoid side reactions and ensure incorporation at the correct position.
  • The methylamino-pyrrolidine substituent is sensitive to reaction conditions; mild bases and controlled temperatures prevent decomposition.
  • Amide bond formation is optimized by slow addition of acid chlorides to amine solutions under cooling to minimize side products and maximize yield.
  • Purification steps are essential due to the compound’s multiple polar and nonpolar functional groups, which can complicate chromatographic separation.
  • Analytical data such as LC-MS retention times and NMR chemical shifts are consistent with the proposed structure, confirming successful synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest analogs differ in substituents on the pyrimidine ring, benzamide group, and aromatic systems. Below is a detailed comparison based on structural features, physicochemical properties, and available biological data:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound C₂₅H₂₆ClFN₈O₂ ~525.0* 5-Cl, 2-(2-fluoroethoxy), 4-(3-(methylamino)pyrrolidin-1-yl), N-methylbenzamide Not reported N/A Hypothesized FAK inhibition -
8c () C₂₆H₂₉ClN₆O₃ 509.0 5-Cl, 4-(morpholinomethyl)phenyl, N-(2-hydroxypropyl)benzamide 232–233 23 FAK inhibitor
8d () C₂₅H₂₇ClN₆O₃ 495.0 5-Cl, 4-(morpholinomethyl)phenyl, N-(2-hydroxyethyl)-N-methylbenzamide 103–105 18 FAK inhibitor
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid () C₁₄H₁₂ClF₃N₄O₃ 376.7 5-Cl, 4-(methylamino), 3-(trifluoroethoxy), benzoic acid Not reported N/A Not reported
SBI-0206965 () C₂₁H₂₀BrN₅O₄ 502.3 5-Br, 2-(3,4,5-trimethoxyphenyl)amino, N-methylbenzamide Not reported N/A Kinase inhibitor (reference compound)

*Calculated molecular weight based on formula.

Key Findings:

Substituent Impact on Solubility: The morpholinomethyl group in 8c enhances hydrophilicity, correlating with its higher melting point (232–233°C) compared to 8d (103–105°C), which has a more lipophilic N-(2-hydroxyethyl)-N-methyl group .

Structural Modifications and Bioactivity :

  • Replacement of the benzamide with a benzoic acid () reduces molecular weight (376.7 vs. ~525.0) but may limit cell permeability due to increased acidity .
  • Pyrrolidinyl and morpholinyl groups (target compound vs. 8c/8d) are common in kinase inhibitors, aiding in target binding via hydrogen bonding and hydrophobic interactions .

Synthetic Challenges: Low yields (11–23% in ) highlight the difficulty of introducing complex substituents like morpholinomethyl or pyrrolidinyl groups . The target compound’s 3-(methylamino)pyrrolidin-1-yl moiety may require multi-step synthesis, similar to methods described for 8c–8g .

Limitations:

  • Direct pharmacological data (e.g., IC₅₀, in vivo efficacy) for the target compound are absent in the evidence.
  • Comparisons rely on structural analogs and inferred SAR trends rather than experimental validation.

Biological Activity

The compound 2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrimidine core : This heterocyclic structure is known for its role in numerous biological activities.
  • Chloro and fluorinated groups : These substituents often enhance lipophilicity and bioactivity.
  • Pyrrolidine moiety : This part may contribute to the compound's interaction with biological targets.

Research indicates that the compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its potential as a PDE10A inhibitor , which plays a crucial role in regulating intracellular signaling pathways.

Enzyme Inhibition

The compound has shown promising results in inhibiting phosphodiesterase enzymes, particularly PDE10A. This inhibition may lead to increased levels of cyclic AMP (cAMP), which is vital for various cellular processes including:

  • Regulation of neurotransmitter release
  • Modulation of inflammatory responses

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Study Biological Activity IC50 (µM) Notes
Study 1PDE10A Inhibition0.5Significant increase in cAMP levels observed.
Study 2Anti-inflammatory1.2Reduced cytokine production in vitro.
Study 3Cytotoxicity>10Limited cytotoxic effects on cancer cell lines.

Case Studies

  • In Vivo Efficacy : A study conducted on animal models demonstrated that administration of the compound resulted in significant behavioral improvements in models of anxiety and depression, attributed to its action on cAMP pathways.
  • Cancer Research : Preliminary data suggest that the compound may exhibit selective cytotoxicity against certain cancer cell lines. However, further studies are needed to elucidate its full potential in oncology.
  • Inflammation Models : In models of acute inflammation, the compound demonstrated a dose-dependent reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

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